5,6-Dimethylnicotinaldehyde

Übersicht

Beschreibung

Synthesis Analysis

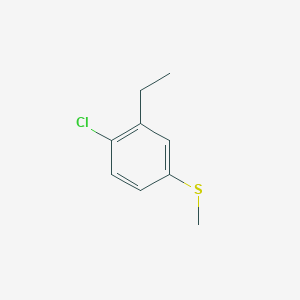

The synthesis of 5,6-Dimethylnicotinaldehyde involves the addition of 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine to 5,6-dimethylbenzimidazole . The reaction results in symmetrically-connected N-heterocyclic carbenes .Molecular Structure Analysis

The molecular structure of this compound includes a heterocyclic ring structure . The compound’s molecular formula is C8H9NO .Wissenschaftliche Forschungsanwendungen

Enzyme Immobilization and Biocatalysts Design

Glutaraldehyde, a compound similar in structure to 5,6-dimethylnicotinaldehyde, has been widely utilized in the design of biocatalysts. It is a potent crosslinker that can react with itself and is instrumental in creating enzyme crosslinks, which enhance enzyme rigidity or prevent subunit dissociation in multimeric enzymes. This application is crucial in developing solid catalysts, especially for enzymes with low surface reactive groups (Barbosa et al., 2014).

DNA Research and Genetic Information Integrity

The study of DNA and RNA damage caused by UV irradiation has identified compounds similar to this compound as vital in understanding the repair and tolerance mechanisms of genetic information. Such research is crucial for developing techniques to protect genetic integrity, where oligonucleotides containing specific UV lesions are synthesized for analysis (Heil et al., 2011).

Development of Medical Imaging Probes

Research has identified thymidine analogs, structurally related to this compound, as potential probes for medical imaging. These compounds can be used in chemical exchange saturation transfer magnetic resonance imaging (CEST-MRI) to monitor gene expression, demonstrating the application of such compounds in non-invasive medical diagnostics (Bar‐Shir et al., 2013).

Chemical Synthesis and Molecular Structures

Research has also focused on understanding the molecular structures of compounds like this compound. For example, structural and spectral analyses of 5,6-dimethyluracil have been conducted to understand its crystal structure and vibrational modes, contributing to the broader understanding of related chemical structures (Selkti et al., 2008).

Antitumor Activity and Drug Mechanisms

Research into the antitumor activity of related compounds has revealed their potential in cancer treatment. For example, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), with a structure resembling this compound, has shown promising results in inducing tumor necrosis and regression, highlighting the potential of such compounds in developing novel anticancer therapies (Zhao et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

5,6-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-8(5-10)4-9-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCHNCQTMATGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B1646379.png)

![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydrochloride](/img/structure/B1646393.png)

![4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde](/img/structure/B1646398.png)